molecular formula C8H10Br3ClO B8397450 2-Chloro-3,3-dimethyl-4-(2,2,2-tribromoethyl)cyclobutan-1-one CAS No. 71160-52-6

2-Chloro-3,3-dimethyl-4-(2,2,2-tribromoethyl)cyclobutan-1-one

Cat. No. B8397450
M. Wt: 397.33 g/mol
InChI Key: SUTSHJDDLIPDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04242278

Procedure details

22,8 g (0,054 mole) of 2-(2',2',2'-tribromoethyl)-2-chloro-3,3-dimethylcyclobutan-1-on is dissolved in 220 ml of absolute ethanol saturated with hydrogen chloride and the solution is stirred for 5 hours at 80° C. Then solvent is evaporated until the volume of the reaction mixture is reduced to one third of the starting volume and, after addition of water, the mixture is extracted with ether. The etheral extract is washed at first with saturated sodium chloride solution and subsequently with sodium bicarbonate solution and thereafter dried over sodium sulphate. The residue obtained after evaporation of the ether is purified by chromatography on silica gel using toluene as eluent. After combination of the pure fractions and evaporation of the solvent there is obtained 17,1 g (75% of theory) of 2-(2',2',2'-tribromoethyl)-3,3-dimethyl-4-chloro-cyclobutane-1-one, melting point 87°-89° C.
Name
2-(2',2',2'-tribromoethyl)-2-chloro-3,3-dimethylcyclobutan-1-on
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:13])([Br:12])[CH2:3][C:4]1(Cl)[C:7]([CH3:9])([CH3:8])[CH2:6][C:5]1=[O:10].[ClH:14]>C(O)C>[Br:1][C:2]([Br:13])([Br:12])[CH2:3][CH:4]1[C:7]([CH3:9])([CH3:8])[CH:6]([Cl:14])[C:5]1=[O:10]

Inputs

Step One
Name
2-(2',2',2'-tribromoethyl)-2-chloro-3,3-dimethylcyclobutan-1-on
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC1(C(CC1(C)C)=O)Cl)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 5 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then solvent is evaporated until the volume of the reaction mixture
ADDITION
Type
ADDITION
Details
after addition of water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The etheral extract
WASH
Type
WASH
Details
is washed at first with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently with sodium bicarbonate solution and thereafter dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the ether
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
After combination of the pure fractions and evaporation of the solvent there

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC(CC1C(C(C1(C)C)Cl)=O)(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.